Calystegin A3
CAS No.:
Cat. No.: VC1619905
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO3 |
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Molecular Weight | 159.18 g/mol |
IUPAC Name | (2R,3R)-8-azabicyclo[3.2.1]octane-1,2,3-triol |
Standard InChI | InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4?,5-,6-,7?/m1/s1 |
Standard InChI Key | XOCBOVUINUHZJA-RKXXOXFUSA-N |
Isomeric SMILES | C1CC2([C@@H]([C@@H](CC1N2)O)O)O |
SMILES | C1CC2(C(C(CC1N2)O)O)O |
Canonical SMILES | C1CC2(C(C(CC1N2)O)O)O |
Introduction
The negative XLogP3-AA value (-1.5) indicates that Calystegin A3 is a hydrophilic compound, consistent with its multiple hydroxyl groups, which also contribute to its hydrogen bonding capabilities (4 hydrogen bond donors and 4 acceptors) . The absence of rotatable bonds suggests a relatively rigid molecular structure .
Natural Sources and Occurrence
Calystegin A3 belongs to a class of compounds known as calystegines, which are polyhydroxylated nortropane alkaloids naturally present in various plant species, particularly within the Solanaceae family. This compound has been detected in several plant species, demonstrating its wide distribution in nature.
Research has confirmed the presence of Calystegin A3 in the following plant species:
Calystegines as a group are prevalent in solanaceous food plants, particularly potatoes and aubergines . The biosynthetic origin of calystegines, including Calystegin A3, has been traced to the tropane alkaloid pathway, as demonstrated in studies with Calystegia sepium .
Biochemical Properties and Mechanisms
Enzyme Inhibition and Biological Effects
The biological activity and potential toxicity of calystegines, including Calystegin A3, are primarily associated with their capacity to inhibit glycosidases . These enzymes are crucial for carbohydrate metabolism, and their inhibition can lead to disruptions in cellular processes. Specifically, calystegines can interfere with normal carbohydrate processing pathways, potentially inducing lysosomal storage toxicity .
The structural features of Calystegin A3, particularly the arrangement of hydroxyl groups on its nortropane skeleton, confer its ability to interact with glycosidases. This interaction forms the basis for both its potential therapeutic applications and toxicological concerns. While comprehensive toxicity data specific to Calystegin A3 is limited, research on calystegines as a class has indicated potential health implications associated with their consumption in solanaceous foods .
Binding Mechanisms and Structural Interactions
Molecular docking studies have provided valuable insights into how Calystegin A3 interacts with target enzymes. Research has demonstrated that Calystegin A3 binds to β-glucocerebrosidase with a specific orientation (classified as Type 1), similar to that observed with calystegine B2 . This binding orientation is critical for its biological activity.
The molecular interactions of Calystegin A3 with β-glucocerebrosidase involve:
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Formation of essential hydrogen bonds with amino acid residues Asp127, Glu235, and Glu340
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Additional hydrogen bonding interactions with Trp179, Asn234, Trp381, and Asn396
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Favorable van der Waals interactions with residues such as Phe128, Trp179, and Phe246
It is noteworthy that while all calystegine isomers bind to the same active site of β-glucocerebrosidase, their binding orientations differ significantly based on the configuration of the hydroxyl groups on the nortropane ring . This structure-activity relationship is crucial for understanding the differential effects of various calystegine compounds.
Research Applications and Recent Findings
Metabolomics Studies and Disease Biomarkers
Beyond its potential therapeutic applications, Calystegin A3 has emerged as a compound of interest in metabolomics research. In a study investigating maternal plasma metabolomics in Hirschsprung disease (HSCR), Calystegin A3 was identified among several metabolites showing significant concentration differences between case and control groups .
The study reported a decrease in Calystegin A3 concentrations in HSCR cases compared to controls, with a log2 fold change of -1.68 (p-value of 0.021) . This finding suggests that Calystegin A3 could potentially serve as a biomarker for HSCR, although further validation would be required to establish its clinical utility in this context.
Table 2: Calystegin A3 in Hirschsprung Disease Metabolomics
Metabolite | Log2 fold change (Case/Control) | P value | Adjusted P value |
---|---|---|---|
Calystegin A3 | -1.68 | 0.021 | 0.195 |
These preliminary findings highlight the potential role of Calystegin A3 as a biomarker in certain pathological conditions, expanding its relevance beyond enzyme inhibition and potential therapeutic applications.
Analytical Methods and Identification Techniques
The accurate identification and quantification of Calystegin A3 in biological samples and plant materials have been facilitated by advances in analytical techniques. Various methods, including liquid chromatography-mass spectrometry (LC-MS), have been employed to detect and quantify Calystegin A3 in complex matrices.
These analytical approaches have enabled researchers to:
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Identify Calystegin A3 in different plant species
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Quantify its concentrations in various plant tissues
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Detect its presence in biological samples such as plasma
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Study its metabolic fate in different biological systems
The continued refinement of these analytical techniques will further enhance our understanding of Calystegin A3's distribution, metabolism, and biological effects.
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